Cas no 1243005-35-7 (ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate)
![ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1243005-35-7x500.png)
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-[[(4-chlorophenyl)methyl]amino]-1,2-dihydro-8-methyl-2-oxo-3-quinolinecarboxylate
- ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
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- インチ: 1S/C20H19ClN2O3/c1-3-26-20(25)16-18(22-11-13-7-9-14(21)10-8-13)15-6-4-5-12(2)17(15)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)
- InChIKey: SFRWOCQWLLZOSM-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2C)C(NCC2=CC=C(Cl)C=C2)=C(C(OCC)=O)C1=O
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 574.1±50.0 °C(Predicted)
- 酸度系数(pKa): 10.20±0.70(Predicted)
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-0408-2μmol |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-0408-1mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-0408-10mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-0408-4mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-0408-20μmol |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3406-0408-3mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-0408-2mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-0408-20mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3406-0408-5μmol |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-0408-5mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 5mg |
$69.0 | 2023-09-10 |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylateに関する追加情報
Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Comprehensive Overview
Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, identified by the CAS No. 1243005-35-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the quinoline derivative family, a class of heterocyclic aromatic compounds known for their diverse biological activities and structural versatility. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest in both academic and industrial research.
The structure of Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is characterized by a quinoline ring system with several substituents. The presence of a chlorine atom on the phenyl group introduces electronic effects that can influence the compound's reactivity and stability. Additionally, the ethyl ester group at the 3-position and the methyl group at the 8-position contribute to the compound's solubility and pharmacokinetic properties. These features make it a promising candidate for drug delivery systems and bioavailability studies.
Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry, particularly in the development of anticancer agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain quinoline derivatives exhibit potent inhibitory activity against key enzymes involved in cancer progression. While Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has not yet been extensively studied in this context, its structural similarities to known bioactive compounds suggest potential applications in oncology.
The synthesis of Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline ring system through cyclization reactions, followed by functionalization at specific positions to introduce substituents. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, enabling researchers to produce high-purity samples for further analysis.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have provided detailed insights into its molecular structure and stability under various conditions. Furthermore, computational chemistry methods have been employed to predict its electronic properties and interactions with biological targets, further enhancing our understanding of its potential applications.
In terms of biological activity, preliminary assays have shown that Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2 oxo 1 2 dihydroquinoline 3 carboxy late exhibits moderate inhibitory effects on certain enzyme systems. While these results are promising, further studies are required to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between chemists and biologists are currently underway to explore its effects on cellular pathways relevant to diseases such as neurodegenerative disorders and inflammatory conditions.
Looking ahead, the development of novel quinoline derivatives like Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl -2 oxo -1 2 dihydro quinoline -3 carboxy late holds great promise for advancing drug discovery. By leveraging cutting-edge synthetic methodologies and computational tools, researchers can design compounds with enhanced efficacy and reduced side effects. As our understanding of this compound deepens, it is anticipated that it will play a pivotal role in addressing unmet medical needs across various therapeutic areas.
In conclusion, Ethyl 4-{[(4 chlorophen ylm eth yl) amino} -8 methyl -2 oxo -1 2 dihydro quinoline -3 carboxy late (CAS No. 1243005 -35 -7) represents a valuable addition to the portfolio of quinoline derivatives with diverse chemical and biological properties. Its unique structure, coupled with recent advances in synthetic and analytical techniques, positions it as a key player in future research endeavors aimed at developing innovative pharmaceuticals.
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